4-ethyl-2-{[(E)-(3-nitrophenyl)methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ETHYL-2-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}PHENOL is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethyl group, a nitrophenyl group, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHYL-2-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}PHENOL typically involves the condensation reaction between 4-ethylphenol and 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-ETHYL-2-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Halogenated phenols and nitrophenols.
Scientific Research Applications
4-ETHYL-2-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-ETHYL-2-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}PHENOL involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-nitrophenyl)acrylate: Similar in structure but differs in the presence of an acrylate group instead of a phenol group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and aniline moiety, differing in the substitution pattern and functional groups.
Uniqueness
4-ETHYL-2-{[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINO}PHENOL is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
4-ethyl-2-[(3-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C15H14N2O3/c1-2-11-6-7-15(18)14(9-11)16-10-12-4-3-5-13(8-12)17(19)20/h3-10,18H,2H2,1H3 |
InChI Key |
NVPKJNWDRQXFEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.